molecular formula C8H12N2OS B4697950 N-(5-methyl-1,3-thiazol-2-yl)butanamide

N-(5-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B4697950
M. Wt: 184.26 g/mol
InChI Key: KJFBQGNPSVVDIT-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)butanamide is a thiazole-based amide derivative characterized by a 5-methyl-substituted thiazole ring linked to a butanamide chain. This involves reacting 5-methyl-1,3-thiazol-2-amine with acyl chlorides (e.g., 3-bromopropanoyl chloride) in aqueous Na₂CO₃, yielding precipitates that are purified via filtration and washing . The compound’s structure is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-7(11)10-8-9-5-6(2)12-8/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFBQGNPSVVDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The butanamide group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The following table compares N-(5-methyl-1,3-thiazol-2-yl)butanamide with structurally related thiazole-amide derivatives:

Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity Notes
This compound C₈H₁₁N₃OS Not reported Butanamide chain, 5-methyl thiazole Not explicitly reported in evidence
3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b) C₇H₈BrN₃OS Not reported Propanamide chain, bromine substituent Intermediate for oxadiazole synthesis
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 117–118 Oxadiazole-sulfanyl group Alkaline phosphatase modulation
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅N₅O₂S₂ 142–143 4-Aminophenyl-oxadiazole group Enhanced enzyme inhibition
5-tert-Butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (12) C₁₄H₁₆ClN₅OS Not reported Pyrazine-carboxamide, tert-butyl, chloro Antifungal (MIC: 31.25–62.5 µmol/mL)
3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide C₈H₁₁N₃O₃S Not reported Nitro-substituted thiazole, butanamide No activity reported

Key Observations:

  • Chain Length and Substituents: Propanamide derivatives (e.g., 3b, 8e) exhibit lower melting points than butanamide analogs, likely due to reduced molecular symmetry. The introduction of polar groups (e.g., 4-aminophenyl in 8g) increases melting points via hydrogen bonding .
  • Bioactivity: Oxadiazole-sulfanyl derivatives (8e, 8g) show modulatory effects on alkaline phosphatase, with 8g displaying higher potency due to its electron-donating 4-amino group . Pyrazine-carboxamide derivatives (e.g., compound 12) demonstrate antifungal activity, while nitro-substituted analogs (e.g., ) lack reported efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)butanamide
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N-(5-methyl-1,3-thiazol-2-yl)butanamide

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